molecular formula C12H14FNO B13654462 4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]

4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B13654462
M. Wt: 207.24 g/mol
InChI Key: OHPPDBDWDSCFDD-UHFFFAOYSA-N
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Description

4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves the reaction of isobenzofuran derivatives with piperidine derivatives under specific conditions. One common method includes the use of a fluorinating agent to introduce the fluorine atom into the spiro compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to these targets. The pathways involved may include the modulation of receptor activity, enzyme inhibition, or other biochemical interactions that lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3H-Spiro[isobenzofuran-1,4’-piperidine]: Lacks the fluorine atom, which may result in different chemical reactivity and applications.

    4-Chloro-3H-spiro[isobenzofuran-1,4’-piperidine]: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

Uniqueness

4-Fluoro-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity, binding affinity, and potential applications. The fluorine atom enhances the compound’s stability and interaction with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

7-fluorospiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C12H14FNO/c13-11-3-1-2-10-9(11)8-15-12(10)4-6-14-7-5-12/h1-3,14H,4-8H2

InChI Key

OHPPDBDWDSCFDD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(CO2)C(=CC=C3)F

Origin of Product

United States

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